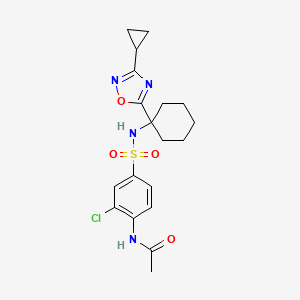
N-(3-(1-(cyclohexanecarbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-(cyclohexanecarbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that garners interest due to its intricate structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a methanesulfonamide group, a tolyl group, and a pyrazole ring, rendering it both complex and versatile.
Synthetic Routes and Reaction Conditions
Stepwise Synthesis: : This compound is often synthesized via a stepwise approach, where individual segments of the molecule are constructed separately and then coupled together. For example, the cyclohexanecarbonyl segment might be introduced through acylation reactions.
Reaction Conditions: : Typical reaction conditions may include the use of organic solvents like dichloromethane or toluene, and reagents like acyl chlorides, amines, and sulfonamides, often under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods: Industrial production might involve optimizing the synthetic routes for large-scale yields, which includes:
Catalysis: : Employing catalysts to increase reaction efficiency.
Continuous Flow Chemistry: : Utilizing continuous flow reactors to scale up the production process.
Purification: : Industrial purification techniques like crystallization and chromatography to ensure high purity.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where functional groups like the tolyl group could be oxidized to form different derivatives.
Reduction: : Similarly, reduction reactions may target the pyrazole ring or the cyclohexanecarbonyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or palladium-catalyzed hydrogenation.
Major Products Formed: The products formed from these reactions will depend on the conditions and reagents used, but may include oxidized or reduced derivatives of the parent compound.
Chemistry
Ligand Design: : Used in designing ligands for coordination chemistry due to its complex structure and functional groups.
Biology
Enzyme Inhibition: : Can serve as an enzyme inhibitor, affecting various biological pathways.
Biomolecular Interactions: : Studied for its interactions with proteins and other biomolecules.
Medicine
Therapeutic Potential: : Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
Catalysts and Reactants: : Utilized in industrial processes as catalysts or reactants in complex organic syntheses.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The pyrazole ring often plays a crucial role in binding to biological macromolecules, influencing the compound's biological activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Similar Compounds
N-(3-(1-(Cyclohexanecarbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: (lacking the p-tolyl group)
N-(3-(1-(Cyclohexanecarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: (with phenyl instead of p-tolyl)
Uniqueness
Structural Complexity: : The addition of the p-tolyl group and the methanesulfonamide functionality adds to the compound’s complexity and potential functional diversity.
Functional Group Diversity: : The combination of these functional groups provides unique chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[3-[2-(cyclohexanecarbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17-11-13-18(14-12-17)23-16-22(20-9-6-10-21(15-20)26-31(2,29)30)25-27(23)24(28)19-7-4-3-5-8-19/h6,9-15,19,23,26H,3-5,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWPAJAQUIMIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3CCCCC3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)
![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)
![3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2545896.png)
![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)


![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)


![{3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate](/img/structure/B2545908.png)

